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Compound of Interest

Ethyl 2-Methyl-2-(4-
Compound Name:
sulfamoylphenyl)propionate

Cat. No.: B022916

An In-depth Technical Guide to Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

l. Introduction

Ethyl 2-methyl-2-(4-sulfamoylphenyl)propionate is a distinct organic compound featuring a
propionate ester functional group and a sulfonamide-substituted aromatic ring. Its IUPAC name
is ethyl 2-methyl-2-(4-sulfamoylphenyl)propanoate. This molecule holds interest for researchers
in medicinal chemistry and drug development due to the presence of two key pharmacophores:
the sulfonamide group and the 2-arylpropionic acid ester moiety.

The sulfonamide functional group is a cornerstone in drug discovery, forming the basis for a
wide array of therapeutic agents with antibacterial, anti-inflammatory, and diuretic properties,
among others. The 2-arylpropionic acid scaffold is characteristic of the profen class of non-
steroidal anti-inflammatory drugs (NSAIDs). The combination of these two structural features in
a single molecule makes Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate a valuable
building block in organic synthesis for the development of novel therapeutic agents[1].

This technical guide provides a comprehensive overview of the known properties, a proposed
synthetic pathway, and a discussion of the potential applications of this compound, tailored for
researchers, scientists, and professionals in the field of drug development.

Il. Chemical Identity and Properties
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A summary of the key identifiers and physicochemical properties of Ethyl 2-Methyl-2-(4-
sulfamoylphenyl)propionate is provided below.

Property Value Source
ethyl 2-methyl-2-(4-

IUPAC Name Y Y2
sulfamoylphenyl)propanoate
Ethyl 2-[4-

Synonyms (aminosulfonyl)phenyl]-2-
methylpropanoate

CAS Number 374067-94-4 [1]

Molecular Formula C12H17NO4S

Molecular Weight 271.33 g/mol

Physical Form Solid

Sealed in a dry environment at
Storage
room temperature.

lll. Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of Ethyl 2-Methyl-2-(4-
sulfamoylphenyl)propionate is not readily available in the public domain, a plausible
synthetic route can be proposed based on established organic chemistry principles and
methodologies for analogous compounds. The proposed pathway involves a multi-step process
starting from commercially available materials.

Proposed Synthetic Workflow

The synthesis can be envisioned to proceed through the formation of the carbon-carbon bond
between the aromatic ring and the propionate moiety, followed by the introduction of the
sulfonamide group.
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Caption: Proposed synthetic pathway for Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate.

Detailed Hypothetical Protocol
Step 1: Friedel-Crafts Alkylation to form Ethyl 2-methyl-2-phenylpropanoate

» To a stirred solution of anhydrous aluminum chloride (AICI3) in an excess of benzene (acting
as both solvent and reactant) under an inert atmosphere (e.g., nitrogen), add ethyl 2-
bromoisobutyrate dropwise at a controlled temperature (typically 0-5 °C).

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for several hours until the reaction is complete (monitored by TLC or GC).

o Carefully quench the reaction by pouring it onto a mixture of ice and concentrated
hydrochloric acid.

o Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the
organic layer over anhydrous sodium sulfate.

e Remove the solvent under reduced pressure and purify the crude product by vacuum
distillation to obtain ethyl 2-methyl-2-phenylpropanoate.

Step 2: Chlorosulfonation
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Cool chlorosulfonic acid in an ice bath.

Slowly add ethyl 2-methyl-2-phenylpropanoate to the cooled chlorosulfonic acid with
vigorous stirring. The para-substituted product is expected to be the major isomer due to
steric hindrance.

After the addition, stir the mixture at room temperature for a specified period.
Carefully pour the reaction mixture onto crushed ice to precipitate the product.

Filter the solid, wash with cold water, and dry to yield ethyl 2-methyl-2-(4-
chlorosulfonylphenyl)propanoate.

Step 3: Amination to form the final product

Dissolve the crude ethyl 2-methyl-2-(4-chlorosulfonylphenyl)propanoate in a suitable solvent
like acetone or tetrahydrofuran.

Cool the solution in an ice bath and bubble ammonia gas through it, or add a concentrated
agueous solution of ammonium hydroxide dropwise with stirring.

Stir the reaction mixture for several hours at room temperature.
Remove the solvent under reduced pressure.

The resulting solid can be purified by recrystallization from a suitable solvent system (e.q.,
ethanol/water) to yield pure Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate.

IV. Spectroscopic Characterization (Hypothetical)

Disclaimer:Experimental spectral data for Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate is

not publicly available. The following are predicted spectral characteristics based on the

molecule's structure and data from analogous compounds.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR:
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e Aromatic Protons: Two doublets in the aromatic region (approx. & 7.5-8.0 ppm),
characteristic of a para-substituted benzene ring.

o Ethyl Ester Protons: A quartet (approx. 0 4.1-4.3 ppm, 2H) and a triplet (approx. 6 1.2-1.4
ppm, 3H).

o Methyl Protons: A singlet (approx. 6 1.5-1.7 ppm, 6H) for the two equivalent methyl groups.

» Sulfonamide Protons: A broad singlet (variable chemical shift, approx. & 5.0-7.0 ppm, 2H) for
the -NHz group.

13C NMR:

Carbonyl Carbon: & 175-178 ppm.

Aromatic Carbons: Four signals in the range of  125-150 ppm.

Ester Alkyl Carbons: & ~61 ppm (-OCH2-) and d ~14 ppm (-CHs).

Quaternary Carbon: & ~45-50 ppm.

Methyl Carbons: & ~25-30 ppm.

B. Infrared (IR) Spectroscopy

Functional Group Expected Wavenumber (cm~?)
N-H Stretch (Sulfonamide) 3400-3200 (two bands)

C-H Stretch (Aromatic) 3100-3000

C-H Stretch (Aliphatic) 3000-2850

C=0 Stretch (Ester) 1750-1730

C=C Stretch (Aromatic) 1600-1450

S=0 Stretch (Sulfonamide) 1350-1300 and 1170-1150

C-O Stretch (Ester) 1250-1100
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C. Mass Spectrometry (MS)

e Molecular lon (M*): Expected at m/z = 271.

e Major Fragments: Loss of the ethoxy group (-OCzHs, m/z = 226), loss of the ethyl group (-
CzHs, m/z = 242), and cleavage of the ester group.

- *OC2Hs [M - OCzHs]*
m/z = 226

[M]* *C2Hs [M - C2Hs]*
m/z = 271 m/z = 242

- COOC:zHs [H2NSO2CeH4aC(CHs)2]*
m/z =198

Click to download full resolution via product page

Caption: Proposed mass spectrometry fragmentation of Ethyl 2-Methyl-2-(4-
sulfamoylphenyl)propionate.

V. Potential Applications in Drug Discovery and
Organic Synthesis

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate serves as a valuable intermediate in
organic synthesis[1]. Its bifunctional nature allows for a variety of chemical transformations.
The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled
with other molecules to form amides or other derivatives. The sulfonamide group can also be a
site for further chemical modification.

Given its structural similarity to known classes of drugs, this compound and its derivatives are
of interest for their potential pharmacological activities. The presence of the 2-arylpropionate
structure suggests a potential for anti-inflammatory and analgesic properties, similar to
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NSAIDs. Furthermore, the sulfonamide moiety is a well-established pharmacophore in a
multitude of drugs, including diuretics, anticonvulsants, and antibacterial agents. The unique
combination of these two groups could lead to the discovery of novel compounds with
interesting biological profiles.

VI. Conclusion

Ethyl 2-methyl-2-(4-sulfamoylphenyl)propionate is a compound with significant potential as
a building block in the synthesis of new chemical entities for drug discovery. While detailed
experimental data on its synthesis and spectroscopic characterization are not widely published,
its structure allows for the prediction of its chemical behavior and properties. Further research
into the synthesis and biological evaluation of this compound and its derivatives is warranted to
fully explore its potential in medicinal chemistry and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. pharmaffiliates.com [pharmaffiliates.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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